molecular formula C3H3Cl2F3O B3120584 Dichloromethyl 2,2,2-trifluoroethyl ether CAS No. 26644-86-0

Dichloromethyl 2,2,2-trifluoroethyl ether

Cat. No.: B3120584
CAS No.: 26644-86-0
M. Wt: 182.95 g/mol
InChI Key: WYRZXDVGXFLKKU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of Dichloromethyl 2,2,2-trifluoroethyl ether are not well-documented in the literature. This compound is structurally similar to other ether-based compounds, which often interact with various proteins and enzymes in the body. The specific targets for this compound remain to be identified .

Mode of Action

It’s known that ether-based compounds can interact with their targets through various mechanisms, such as altering protein conformation or modulating enzymatic activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. The metabolism and excretion of this compound would depend on its specific interactions with metabolic enzymes and transporters .

Biochemical Analysis

Biochemical Properties

Dichloromethyl 2,2,2-trifluoroethyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P-450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and cytochrome P-450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, affecting their function and stability.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Additionally, this compound can alter the expression of genes involved in detoxification processes, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, inhibiting or activating their function. For example, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to a decrease in their catalytic activity . This inhibition can result in the accumulation of substrates and the depletion of products, disrupting normal cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of this compound can cause significant oxidative stress, leading to cell death and tissue damage . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by cytochrome P-450 enzymes, leading to the formation of metabolites such as trifluoroacetic acid and dichloromethanol . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The metabolism of this compound can also lead to the depletion of important cellular cofactors, such as glutathione, which is crucial for maintaining cellular redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to specific proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. This compound can be targeted to organelles such as the mitochondria, where it can exert its effects on cellular metabolism and energy production . Post-translational modifications and targeting signals play a crucial role in directing this compound to specific subcellular locations, ensuring its proper function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Dichloromethyl 2,2,2-trifluoroethyl ether typically involves the reaction of dichloromethane with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether bond . The reaction is conducted at a temperature range of 40-80°C and requires careful control of the reaction time to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The use of advanced purification techniques such as distillation and chromatography is essential to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Dichloromethyl 2,2,2-trifluoroethyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloromethyl 2,2,2-trifluoroethyl ether is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-(dichloromethoxy)-1,1,1-trifluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl2F3O/c4-2(5)9-1-3(6,7)8/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRZXDVGXFLKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401270559
Record name 2-(Dichloromethoxy)-1,1,1-trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26644-86-0
Record name 2-(Dichloromethoxy)-1,1,1-trifluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26644-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dichloromethoxy)-1,1,1-trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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